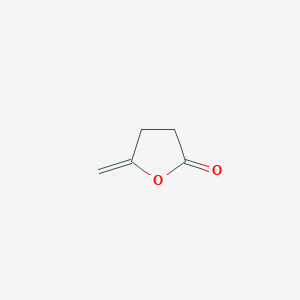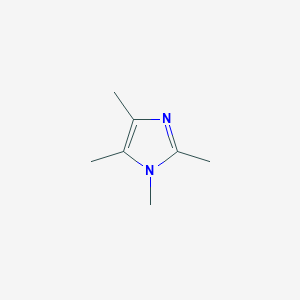
二乙氧基(苯基)膦
描述
Diethoxy(phenyl)phosphane is a phosphorus-containing compound characterized by the presence of two ethoxy groups and a phenyl group attached to the phosphorus atom. This structure is indicative of its potential reactivity and utility in various chemical syntheses.
Synthesis Analysis
The synthesis of compounds related to diethoxy(phenyl)phosphane often involves the addition of diethyl phosphite to different organic substrates. For instance, the addition of diethyl phosphite to an imine in the presence of chlorotrimethylsilane leads to the formation of bis[1-diethoxyphosphorylalkyl]amines, which are structurally related to diethoxy(phenyl)phosphane . Similarly, diethoxymethylphosphonites and phosphinates, which are precursors to alkyl phosphonous acids, can be synthesized and further reacted to produce related compounds . These methods demonstrate the versatility of diethyl phosphite as a building block for synthesizing a variety of phosphorus-containing compounds.
Molecular Structure Analysis
The molecular structure of diethoxy(phenyl)phosphane derivatives can be elucidated using various spectroscopic methods such as UV-Vis, FT-IR, and NMR . Additionally, Density Functional Theory (DFT) calculations can provide insights into the geometrical parameters and electronic structure, as seen in the study of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate . These analyses are crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions Analysis
Diethoxy(phenyl)phosphane and its derivatives participate in a range of chemical reactions. For example, diethyl 1-phenyl-1-trimethylsiloxymethane phosphonate carbanion acts as an acyl anion equivalent in the preparation of α-hydroxy ketones . Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate is used for converting aldehydes and ketones into α,β-unsaturated N-methoxy-N-methylamide groups . These reactions highlight the utility of diethoxy(phenyl)phosphane derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethoxy(phenyl)phosphane derivatives can be quite diverse. For instance, the synthesized diethyl (phenylamino) methyl) phosphonate derivatives exhibit significant anticorrosion properties, which were investigated using various techniques including weight loss measurements, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS) . The thermal stability of these compounds can be studied through Thermogravimetric (TG) analysis, and their chemical behavior can be inferred from HOMO-LUMO studies and Fukui analysis .
科学研究应用
1. Biological Applications of Phosphinates and Derivatives
- Summary of Application : Phosphinates and their derivatives are considered as bioisosteric groups. They play significant roles in nature and pervade the living world . Phosphinates are rarely encountered in living organisms and they still represent an underused functional group for the development of bioactive compounds .
- Methods of Application : The synthetic aspects and the biological activities of such compounds reported in the literature between 2008 and 2013 are described . The review outlines general considerations on phosphinic acids and derivatives as bioisosteric groups .
- Results or Outcomes : The few synthetic or naturally occurring molecules which contain a phosphinate function play key roles in many different areas of life science .
2. Synthesis of Phosphonates
- Summary of Application : Phosphinic and phosphonic esters (phosphinates and phosphonates) are important starting materials or intermediates in organic chemistry . They even possess biological activity .
- Methods of Application : Monoalkyl phosphonic derivatives obtained by the microwave (MW)- and ionic liquid-promoted direct esterification of alkyl-phosphonic acids were converted to the corresponding dialkyl alkylphosphonates on reaction with alkyl halides in the presence of triethylamine, under solvent-free MW-assisted conditions .
- Results or Outcomes : All together 12 alkylphosphonates were prepared by the efficient method developed .
3. Phosphines in Constrained Microenvironments
- Summary of Application : Phosphines are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . Constraining phosphines within confined environments influences not only their behavior but also that of their metal complexes .
- Methods of Application : Developments in the confinement of phosphines within micro- or nano-environments are explored . Notable examples include the use of metal–organic frameworks (MOFs) or metal–organic cages (MOCs) to support phosphines .
- Results or Outcomes : The microenvironment within such constructs leads to reactivity modification .
4. Radical Reactions Promoted by Trivalent Tertiary Phosphines
- Methods of Application : Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .
- Results or Outcomes : Single-electron-transfer (SET) reactions associated with tertiary phosphines in particular have recently gained popularity, affording novel and promising synthetic approaches to challenging molecular structures from readily available starting materials upon simple operation .
5. Phosphines in Organocatalysis
- Summary of Application : Phosphorus compounds, particularly phosphines, have been extensively used in organocatalysis . Organocatalysis is the main field of tertiary phosphine application after metal-complex catalysis .
- Methods of Application : The application of phosphines in organocatalysis has been summarized in several large reviews . The use of phosphines in this field will not be specially considered in this review .
- Results or Outcomes : The use of phosphines in organocatalysis has led to the development of various modern organic transformations .
安全和危害
未来方向
The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties. Future research may focus on the development of new synthetic approaches and the exploration of new applications for these compounds .
属性
IUPAC Name |
diethoxy(phenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2P/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDJLKVICMLVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061840 | |
| Record name | Diethyl phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | Diethyl phenylphosphonite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13801 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diethyl phenylphosphonite | |
CAS RN |
1638-86-4 | |
| Record name | Diethyl phenylphosphonite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonous acid, P-phenyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl phenylphosphonite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonous acid, P-phenyl-, diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl phenylphosphonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl phenylphosphonite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)





